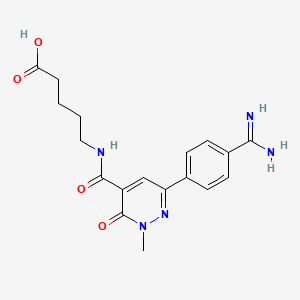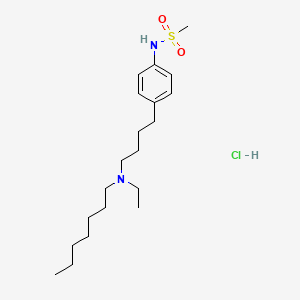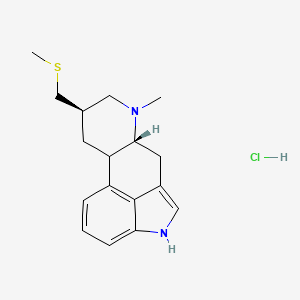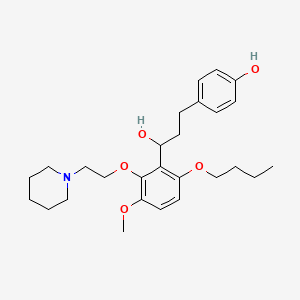
alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including butoxy, methoxy, piperidinyl, ethoxy, phenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:
Formation of the butoxy and methoxy groups: This might involve alkylation reactions using butyl and methyl halides.
Introduction of the piperidinyl group: This could be achieved through nucleophilic substitution reactions.
Formation of the ethoxy group: This might involve an etherification reaction.
Coupling of the phenyl and hydroxybenzenepropanol moieties: This could be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and implementing continuous flow processes to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing groups.
Substitution: The piperidinyl and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol could have several scientific research applications:
Chemistry: As a complex organic molecule, it could be used in studies of reaction mechanisms and synthesis of new compounds.
Biology: It might be used in studies of cell signaling or as a potential drug candidate.
Medicine: If it has biological activity, it could be investigated for therapeutic uses.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol would depend on its specific biological activity. Potential mechanisms could involve:
Molecular Targets: It might interact with specific proteins or enzymes in the body.
Pathways Involved: It could affect signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: shares structural similarities with other phenylpropanol derivatives.
Other similar compounds: might include those with similar functional groups, such as butoxy, methoxy, and piperidinyl groups.
Uniqueness
Unique Structural Features: The combination of functional groups in this compound might confer unique chemical properties.
Unique Applications: Its specific structure might make it suitable for unique applications in research or industry.
Properties
CAS No. |
126406-24-4 |
|---|---|
Molecular Formula |
C27H39NO5 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[3-[6-butoxy-3-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C27H39NO5/c1-3-4-19-32-24-14-15-25(31-2)27(33-20-18-28-16-6-5-7-17-28)26(24)23(30)13-10-21-8-11-22(29)12-9-21/h8-9,11-12,14-15,23,29-30H,3-7,10,13,16-20H2,1-2H3 |
InChI Key |
XFCYVQUNYMKCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


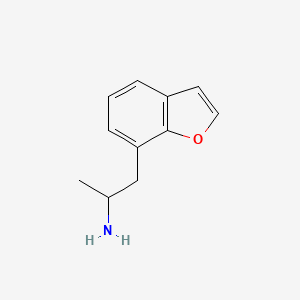
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
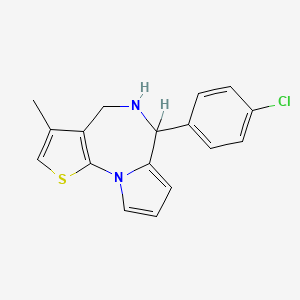
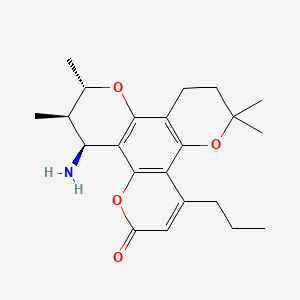
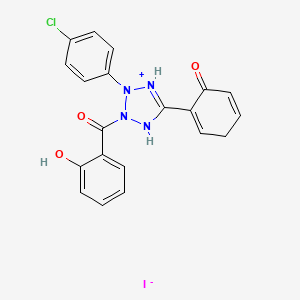
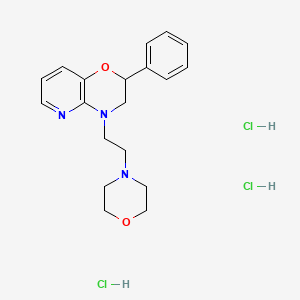
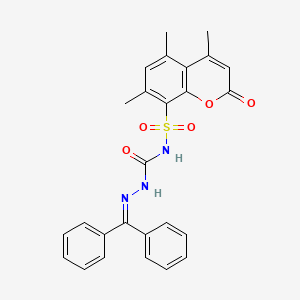
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
